Einecs 304-097-3
Description
Identification of the Chemical Entity: EINECS 304-097-3 and its Chemical Name
The chemical substance registered under EINECS number 304-097-3 is known by the IUPAC name 1-ethenylhexyl 2-methylpropanoate (B1197409). chemspider.com It is also commonly referred to as 1-vinylhexyl isobutyrate. chemspider.comvulcanchem.com The compound's molecular formula is C12H22O2. chemspider.com This name precisely describes its structure: an isobutyrate group attached to a hexyl chain that features a vinyl group at the first position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| EINECS Number | 304-097-3 chemspider.com |
| IUPAC Name | 1-ethenylhexyl 2-methylpropanoate chemspider.com |
| Common Name | 1-vinylhexyl isobutyrate chemspider.comvulcanchem.com |
| CAS Number | 93940-61-5 chemspider.com |
| Molecular Formula | C12H22O2 chemspider.com |
Historical Context of Isobutyrate Esters in Chemical Research
Isobutyrate esters, the chemical class to which 1-vinylhexyl isobutyrate belongs, have a notable history in chemical research and industry. These compounds are esters of isobutyric acid. Historically, the synthesis of isobutyrate esters involved methods such as the esterification of isobutyric acid with an alcohol in the presence of a strong acid catalyst, or the use of isobutyryl chloride or isobutyric anhydride. google.com These methods, however, often presented challenges in terms of efficiency and purification. google.com
A significant development in the preparation of isobutyrate esters was a process that allowed for the production of two moles of ester from one mole of a specific reactant, offering economic advantages over previous methods. google.com Isobutyrate esters have long been recognized for their applications as perfume ingredients, components of flavor essences, and special solvents. google.com For instance, hexyl isobutyrate is used as a flavoring agent. nih.gov
Contemporary Relevance and Emerging Research Interests in Vinyl Esters
Vinyl esters, a broader category that includes 1-vinylhexyl isobutyrate, are currently a subject of significant research and industrial interest. A major driver for this is the increasing demand for high-performance materials with superior properties. Vinyl ester resins, for example, are widely used in the production of fiber-reinforced composites due to their excellent corrosion resistance and mechanical strength. mdpi.comgminsights.com These composites find applications in demanding environments such as in the marine, offshore, and civil infrastructure sectors. mdpi.com
The global market for vinyl esters has seen substantial growth, valued at over a billion dollars, with projections for continued expansion. gminsights.comalliedmarketresearch.comcognitivemarketresearch.com This growth is fueled by their use in manufacturing pipes, tanks, and components for the wind energy industry. gminsights.com
Research is also focused on developing vinyl ester systems with reduced volatile organic compound (VOC) emissions, addressing environmental concerns. researchgate.net The unique chemical structure of vinyl esters, containing a reactive vinyl group, makes them versatile building blocks in polymer chemistry. The presence of the vinyl group can influence the physical properties of the molecule, such as lowering the boiling point and density compared to their saturated counterparts. vulcanchem.com
Properties
CAS No. |
94236-99-4 |
|---|---|
Molecular Formula |
C32H68N2O11S |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-icosoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C24H46O7S.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-23(25)21-22(24(26)27)32(28,29)30;2*6-3-1-5-2-4-7/h22H,2-21H2,1H3,(H,26,27)(H,28,29,30);2*5-7H,1-4H2 |
InChI Key |
CSXRVMNBTNOWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Routes and Chemical Derivatization Strategies for 1 Vinylhexyl Isobutyrate
Esterification Methodologies
The most direct conceptual route to 1-vinylhexyl isobutyrate is the esterification of 1-octen-3-ol (B46169) with isobutyric acid or its derivatives. This process hinges on the principles of nucleophilic acyl substitution.
Nucleophilic acyl substitution is the fundamental mechanism governing ester formation. In the context of synthesizing 1-vinylhexyl isobutyrate, the oxygen atom of the hydroxyl group in 1-octen-3-ol acts as a nucleophile. It attacks the electrophilic carbonyl carbon of an activated isobutyric acid derivative, such as isobutyryl chloride or isobutyric anhydride.
The reaction typically proceeds through a tetrahedral intermediate. When an acid catalyst is used with isobutyric acid, the catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The alcohol then attacks, and after a series of proton transfer steps, a molecule of water is eliminated, yielding the ester. If a more reactive derivative like an acyl chloride is used, the reaction is often faster and does not require a catalyst, with the leaving group being a chloride ion.
The synthesis of esters can be achieved through various catalytic and non-catalytic methods.
Acid Catalysis : Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used to catalyze the esterification of carboxylic acids with alcohols. uakron.edu For the synthesis of 1-vinylhexyl isobutyrate, this would involve heating 1-octen-3-ol and isobutyric acid with a catalytic amount of strong acid. vulcanchem.com Cation exchange resins, such as Dowex 50W-X8, can also serve as solid, recoverable acid catalysts for esterification reactions. google.comacs.org
Enzyme Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for ester synthesis. rsc.org These enzymatic methods offer high selectivity and operate under mild conditions, which is advantageous for preventing side reactions like polymerization of the vinyl group. rsc.org
Non-Catalytic Approaches : The reaction of a highly reactive acylating agent like isobutyryl chloride with 1-octen-3-ol can proceed without a catalyst. google.com Another approach involves activating the carboxylic acid. For instance, using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can activate the carboxylic acid, facilitating a subsequent reaction with an alcohol under mild conditions. e3s-conferences.orgiupr.ru
Optimizing the synthesis of 1-vinylhexyl isobutyrate is crucial for maximizing yield and purity. Key parameters that are typically adjusted include temperature, reactant molar ratio, and catalyst concentration.
For acid-catalyzed esterification, reaction temperatures are often elevated (e.g., 80–120°C) to increase the reaction rate. vulcanchem.comresearchgate.net To shift the equilibrium towards the product, it is common to use an excess of one reactant (often the less expensive one) or to remove the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus. uakron.edu A study on the synthesis of a similar compound, dimer fatty acids-based vinyl ester resin, found optimal conditions to be a reaction temperature of 115°C for 2 hours with a specific catalyst concentration. scientific.net
The choice of solvent and reaction time also plays a significant role. Studies on other esterification reactions have shown that reaction times can range from a few hours to overnight, and the selection of an appropriate solvent can influence reaction efficiency. acs.orgrsc.org
Below is a table summarizing typical conditions for esterification reactions.
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 60°C - 120°C | To overcome activation energy and increase reaction rate. vulcanchem.comresearchgate.netscientific.net |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, ion-exchange resins. uakron.eduvulcanchem.comacs.org | To increase the electrophilicity of the carbonyl carbon. |
| Molar Ratio | Excess of one reactant (e.g., 1.5:1 acid to alcohol). vulcanchem.com | To drive the reaction equilibrium towards product formation (Le Chatelier's Principle). |
| Byproduct Removal | Removal of water (e.g., Dean-Stark trap). uakron.edu | To shift equilibrium towards the ester product. |
| Reaction Time | 2 hours to 24 hours. acs.orgscientific.net | To allow the reaction to reach completion or equilibrium. |
Alternative Synthetic Pathways to Vinyl Esters
Besides direct esterification, other important methods exist for the synthesis of vinyl esters.
Addition of Carboxylic Acids to Alkynes : This is a highly atom-economical method where a carboxylic acid adds across the triple bond of an alkyne. mdpi.comresearchgate.net To synthesize 1-vinylhexyl isobutyrate, isobutyric acid could be added to oct-1-yne. This reaction is typically catalyzed by transition metals like ruthenium, rhodium, palladium, or gold. mdpi.comacs.orgorganic-chemistry.orgmdpi.com Depending on the catalyst and conditions, the addition can be selective for either the Markovnikov or anti-Markovnikov product. For instance, certain rhodium catalysts can yield Z-enol esters with high selectivity. organic-chemistry.org
Transvinylation : This reaction involves the transfer of a vinyl group from a simple, readily available vinyl ester, most commonly vinyl acetate (B1210297), to a different carboxylic acid. wikipedia.org The synthesis of 1-vinylhexyl isobutyrate via this route would involve the reaction of isobutyric acid with vinyl acetate. wikipedia.orgmdpi.com This process is often catalyzed by palladium or ruthenium compounds. unifiedpatents.commdpi.comgoogleapis.comgoogle.com The reaction is an equilibrium process, and driving it to completion may require using a large excess of vinyl acetate. google.com This method avoids the use of acetylene (B1199291) and can be performed under relatively mild conditions. e3s-conferences.orgnuu.uz
A comparison of these alternative pathways is presented in the table below.
| Synthetic Pathway | Reactants | Catalyst Examples | Key Features |
| Addition to Alkynes | Isobutyric acid + Oct-1-yne | Ru, Rh, Pd, Au complexes. mdpi.comacs.orgorganic-chemistry.orgmdpi.com | High atom economy; regioselectivity is catalyst-dependent. |
| Transvinylation | Isobutyric acid + Vinyl acetate | Pd(OAc)₂, Ru complexes. unifiedpatents.commdpi.comgoogleapis.com | Avoids acetylene; equilibrium-controlled reaction. google.com |
Derivatization Strategies: Functionalization of the Vinyl and Ester Moieties
The structure of 1-vinylhexyl isobutyrate offers two primary sites for further chemical modification: the carbon-carbon double bond of the vinyl group and the ester group itself.
The vinyl group is an alkene and thus can undergo a wide variety of addition reactions. These transformations allow for the introduction of new functional groups and the synthesis of a diverse range of derivatives.
Polymerization : The vinyl group is a monomer that can undergo free-radical polymerization. govinfo.gov This allows 1-vinylhexyl isobutyrate to be incorporated into polymer chains, forming poly(vinyl esters). mdpi.com Such polymers have various applications, for example as adhesives and coatings. mdpi.com The properties of the resulting polymer can be tuned by copolymerizing with other monomers like styrene. polymerinnovationblog.com
Hydrogenation : The carbon-carbon double bond can be reduced to a single bond by catalytic hydrogenation, converting the vinyl group into an ethyl group. This would transform 1-vinylhexyl isobutyrate into octan-3-yl isobutyrate.
Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated derivative.
Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) would lead to a halogenated alkane, with the regioselectivity (Markovnikov or anti-Markovnikov addition) depending on the reaction conditions.
Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the vinyl group into an epoxide ring, yielding a reactive intermediate for further synthesis.
Heck Reaction : As a vinyl-containing compound, it could potentially participate in palladium-catalyzed Heck reactions, coupling with an aryl or vinyl halide to form a more complex substituted alkene. wikipedia.org
The table below summarizes some potential derivatization reactions at the vinyl group.
| Reaction Type | Reagent(s) | Product Type |
| Polymerization | Radical Initiator | Poly(1-vinylhexyl isobutyrate) |
| Hydrogenation | H₂, Pd/C | Saturated ester (Octan-3-yl isobutyrate) |
| Halogenation | Br₂ | 1,2-Dibromo derivative |
| Epoxidation | m-CPBA | Epoxide derivative |
| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted alkene |
Mechanistic Organic Chemistry of 1 Vinylhexyl Isobutyrate
Reaction Mechanisms Involving the Ester Linkage
The ester linkage in 1-vinylhexyl isobutyrate is a key functional group that participates in several important reactions, including hydrolysis and transesterification.
Hydrolytic Pathways and Kinetics
The hydrolysis of esters can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the medium.
Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of esters like 1-vinylhexyl isobutyrate is expected to follow an A-1 mechanism. rsc.org This pathway involves the initial protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack. The rate-limiting step is the formation of an alkoxycarbonium ion. rsc.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis typically proceeds via a BAC2 mechanism. rsc.org This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This mechanism is generally a second-order reaction. rsc.org
Neutral Hydrolysis: In a neutral pH range (approximately 2.5 to 8.8), hydrolysis is believed to occur through the rate-limiting attack of a water molecule on the acyl carbon. rsc.org
The hydrolytic stability of esters is a complex phenomenon. While esterification is often assumed to increase stability compared to the corresponding boronic acid, studies on boronic esters have shown that this is not always the case. ed.ac.uknih.gov The rate of hydrolysis can be influenced by factors such as self-catalysis and auto-catalysis, especially when the pH is near the pKa of the corresponding acid or ester. ed.ac.uknih.gov
Transesterification Reactions
Transesterification is a process where one ester is converted into another by reaction with an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgscielo.org.ar
The general mechanism for transesterification involves the exchange of the alkoxy group of the ester with the alkoxy group of the reacting alcohol. libretexts.org To drive the reaction to completion, a large excess of the reactant alcohol is often used, following Le Chatelier's principle. libretexts.org
Table 1: Factors Influencing Transesterification Reactions
| Factor | Description |
| Catalyst | Both acid and base catalysts can be used. Basic catalysts like sodium methoxide (B1231860) are common. scielo.org.ar |
| Alcohol | The choice of alcohol affects the reaction rate and equilibrium. Steric hindrance in the alcohol can decrease the reaction rate. scielo.org.ar |
| Temperature | Higher temperatures generally increase the reaction rate. For instance, transesterification of vegetable oil is faster at 60°C than at 40°C. psu.edu |
| Reactant Ratio | Using an excess of the alcohol reactant helps to shift the equilibrium towards the products. psu.edu |
One method for the synthesis of 1-vinylhexyl isobutyrate involves the transesterification of vinyl acetate (B1210297) with isobutyric acid. vulcanchem.com This method is advantageous due to the commercial availability of vinyl acetate and the mild reaction conditions. vulcanchem.com
Reactivity of the Vinyl Group
The vinyl group (CH2=CH-) in 1-vinylhexyl isobutyrate is an electron-rich center, making it susceptible to various addition and polymerization reactions. cognitoedu.org
Electrophilic Addition Reactions
Alkenes readily undergo electrophilic addition reactions across their carbon-carbon double bond. cognitoedu.orgsavemyexams.com In this type of reaction, the π-bond of the alkene is broken, and new single bonds are formed with the attacking electrophile. cognitoedu.org
The mechanism of electrophilic addition typically involves two steps:
Electrophilic Attack: The electron-rich double bond attacks an electrophile, forming a carbocation intermediate. libretexts.org
Nucleophilic Attack: A nucleophile then attacks the carbocation, leading to the final addition product. libretexts.org
For unsymmetrical alkenes like 1-vinylhexyl isobutyrate, the regioselectivity of the addition is governed by Markovnikov's rule. chemguide.co.uk This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom that already has more hydrogen atoms. The stability of the intermediate carbocation determines the major product. savemyexams.comchemguide.co.uk
Table 2: Common Electrophilic Addition Reactions of Alkenes
| Reagent | Product |
| Hydrogen (H₂) | Alkane |
| Halogens (e.g., Br₂) | Dihalogenoalkane |
| Hydrogen Halides (e.g., HBr) | Halogenoalkane |
| Water (H₂O, with acid catalyst) | Alcohol |
Free Radical Polymerization Initiation and Propagation Mechanisms
Free radical polymerization is a primary method for producing polymers from vinyl monomers. pslc.ws The process consists of three main stages: initiation, propagation, and termination. pslc.wsuomustansiriyah.edu.iq
Initiation: This stage involves the formation of free radicals from an initiator molecule, such as benzoyl peroxide or AIBN. pslc.ws The resulting radical then adds to a monomer molecule, creating a new radical that can propagate the chain. pslc.wsuomustansiriyah.edu.iq
Termination: The growth of the polymer chain is halted in this step. Termination can occur through two main mechanisms:
Coupling: Two growing polymer chains combine to form a single, longer chain. pslc.ws
Disproportionation: One polymer chain abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. pslc.ws
Copolymerization Studies with Diverse Monomers
Copolymerization involves the polymerization of two or more different types of monomers. This technique is used to create polymers with tailored properties. The reactivity of the monomers plays a crucial role in the structure and properties of the resulting copolymer.
For instance, studies on the copolymerization of vinyl ethers and allyl ethers with acceptor monomers have shown that the reactivity of the vinyl group is generally higher than that of the allyl group. researchgate.net This difference in reactivity can lead to variations in the copolymer structure, with some systems forming alternating copolymers while others result in random copolymers. researchgate.net The molecular weight of the resulting copolymer can also be influenced by the choice of monomers and their relative reactivities. mdpi.com
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions in organic chemistry involve the reorganization of a molecule's carbon skeleton to form a structural isomer of the original molecule. researchgate.net These reactions are often intramolecular, where a substituent moves from one atom to another within the same molecule. researchgate.net Sigmatropic rearrangements are a prominent class of pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org
A well-known sigmatropic reaction is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether that yields a γ,δ-unsaturated carbonyl compound upon heating. organic-chemistry.orglibretexts.orgwikipedia.org The reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state. redalyc.orgmdpi.com It is important to note that 1-vinylhexyl isobutyrate, being a 1-vinylhexyl ester, lacks the allyl group necessary for a classical Claisen rearrangement. The structure of 1-vinylhexyl isobutyrate does not fit the allyl vinyl ether template required for this type of transformation.
While the classic Claisen rearrangement is not directly applicable, other rearrangement and isomerization pathways can be considered for vinyl esters. Isomerization of the double bond is a potential pathway. For instance, the isomerization of allylic esters to the more thermodynamically stable enol esters has been reported, catalyzed by transition metal complexes such as a dimeric Pd(I) complex. researchgate.net While 1-vinylhexyl isobutyrate is not an allylic ester, this highlights the potential for double bond migration in related systems.
Acid-catalyzed isomerization of vinyl ethers can lead to cis-trans isomerization if a mixture of stereoisomers exists. cdnsciencepub.com Studies on vinyl ethers have shown that under hydrolysis conditions, different rates of reaction for cis and trans isomers indicate that a rapid isomer interconversion mechanism is not always operative. cdnsciencepub.com For non-allylic vinyl esters, skeletal isomerizations are less common under typical conditions but can be promoted by strong acids or specific catalysts, often leading to a mixture of products. The isomerization of certain unsaturated fatty acid esters can be achieved with heat or an isomerization catalyst. science.gov
Pinacol-type rearrangements can occur in α-hydroxycyclopropyl carbinols, which can be derived from 1-alkenyl-1,1-heterobimetallic intermediates, leading to the formation of cyclobutanones. organic-chemistry.orgnih.gov Although this is a more complex transformation, it demonstrates a type of skeletal rearrangement that can be initiated from a vinyl derivative.
Table 1: Potential Isomerization Reactions for Vinyl Esters
| Reaction Type | Substrate Type | Catalyst/Conditions | Product Type | Reference(s) |
| Double Bond Migration | Allylic Esters | Dimeric Pd(I) complex | Enol Esters | researchgate.net |
| Cis-Trans Isomerization | Vinyl Ethers | Acid-catalyzed | Stereoisomer of Vinyl Ether | cdnsciencepub.com |
| Skeletal Isomerization | Unsaturated Fatty Acid Esters | Heat or Isomerization Catalyst | Isomerized Fatty Acid Ester | science.gov |
| Pinacol-Type Rearrangement | α-Hydroxycyclopropyl Carbinols | Acid-catalyzed | Cyclobutanones | organic-chemistry.orgnih.gov |
Catalysis in 1-Vinylhexyl Isobutyrate Reactions
Catalysis plays a crucial role in the synthesis and subsequent reactions of vinyl esters like 1-vinylhexyl isobutyrate. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. rsc.org
The synthesis of vinyl esters can be achieved through several catalytic methods. One common method is transvinylation, where a vinyl ester is reacted with a carboxylic acid in the presence of a catalyst. Palladium catalysts, such as palladium acetate complexed with an aryl N-containing ligand, have been used for this purpose, with their activity enhanced by the addition of a strong acid like sulfuric acid or p-toluenesulfonic acid. libretexts.org Mercury salts have also been historically used as catalysts for making vinyl esters from carboxylic acids and vinyl acetate. google.com
Transition metal-catalyzed reactions are central to the functionalization of vinyl esters. The Heck reaction, for example, which couples unsaturated halides with alkenes, can be applied to vinyl esters. Palladium complexes are common catalysts for Heck reactions. mdpi.com Rhodium, iridium, and cobalt complexes are also used to catalyze reactions involving vinyl esters, such as C-H activation and olefination. mdpi.com For instance, rhodium complexes have been used for the selective C-H olefination of electron-rich alkenes, including vinyl acetate. mdpi.com
Acid catalysis is also significant in reactions of vinyl esters. Gold and Brønsted acids have been shown to catalyze the cycloisomerization of 1,8-diynyl vinyl acetates to form bicyclic ketones. acs.org Lewis acids can catalyze rearrangements of vinyl acetals, which share the vinyl ether functional group with vinyl esters. science.gov
N-Heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for reactions such as the ester-amide exchange of vinyl esters with primary aromatic amines, proceeding under mild conditions. researchgate.net
Table 2: Catalytic Systems in Vinyl Ester Reactions
| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference(s) |
| Transvinylation | Palladium acetate with aryl N-ligand and strong acid | Vinyl ester and carboxylic acid | Different vinyl ester | libretexts.org |
| Transvinylation | Mercury salts | Vinyl acetate and carboxylic acid | Vinyl ester | google.com |
| C-H Olefination | Rhodium complexes | Vinyl acetate and electron-rich alkenes | Substituted vinyl acetates | mdpi.com |
| Cycloisomerization | Gold(I) and Brønsted acid | 1,8-Diynyl vinyl acetates | Bicyclo[2.2.1]hept-2-en-7-ones | acs.org |
| Ester-Amide Exchange | N-Heterocyclic Carbenes (NHCs) | Vinyl esters and primary aromatic amines | Amides | researchgate.net |
| Isomerization | Dimeric Pd(I) complex | Allylic Esters | Enol Esters | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of 1 Vinylhexyl Isobutyrate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) and Other Soft Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique in mass spectrometry (MS) particularly useful for analyzing large and thermally labile molecules because it minimizes fragmentation. libretexts.orgresearchgate.net In ESI-MS, ions are produced from a liquid solution by applying a high voltage to create an aerosol, which then desolvates to produce gas-phase ions, often with multiple charges. libretexts.orgresearchgate.net This method is advantageous for determining the molecular weights of biomolecules, polymers, and other large compounds. libretexts.orgnih.gov
For a compound like 1-vinylhexyl isobutyrate, which is a moderately sized organic ester, soft ionization techniques such as Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable alternatives to ESI, especially when coupled with gas chromatography. acdlabs.comresearchgate.netscioninstruments.com In CI, a reagent gas is ionized, which then reacts with the analyte to produce protonated molecules ([M+H]⁺) with minimal fragmentation. researchgate.netscioninstruments.com APCI is another soft ionization method that is effective for a wide range of polar and non-polar small molecules. acdlabs.com
The primary benefit of using these techniques for 1-vinylhexyl isobutyrate would be the clear identification of its molecular weight from the prominent molecular ion peak. This is crucial for confirming the identity of the compound in a sample. Recent advancements in ESI-MS, such as the use of nanobubbles, have been shown to enhance ionization efficiency and signal response for various analytes, which could potentially be applied to the analysis of vinyl esters. chromatographyonline.com
Table 1: Comparison of Relevant Ionization Techniques
| Technique | Ionization Principle | Typical Analytes | Fragmentation | Key Advantage for 1-Vinylhexyl Isobutyrate |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to produce an aerosol and charged droplets. libretexts.orgresearchgate.net | Large biomolecules, polymers, polar compounds. libretexts.orgresearchgate.net | Very low (soft). libretexts.org | Analysis of potential polymeric derivatives or in LC-MS setups. |
| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas. researchgate.netscioninstruments.com | Volatile and semi-volatile compounds. scioninstruments.com | Low (soft). researchgate.netscioninstruments.com | Clear molecular weight determination in GC-MS. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions at atmospheric pressure. acdlabs.com | Small molecules, less polar compounds. acdlabs.com | Low (soft). acdlabs.com | Suitable for LC-MS analysis of the compound. |
| Electron Ionization (EI) | High-energy electron bombardment. acdlabs.comscioninstruments.com | Volatile and thermally stable compounds. scioninstruments.com | Extensive (hard). acdlabs.comscioninstruments.com | Provides structural information through fragmentation patterns. |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For 1-vinylhexyl isobutyrate and its derivatives, various techniques are applicable.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds that can be vaporized without decomposition. osha.govepa.gov Given that 1-vinylhexyl isobutyrate is an ester, it is expected to be sufficiently volatile for GC analysis. The typical setup involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the differential partitioning of the analytes between the two phases. osha.govnotulaebotanicae.ro
For the analysis of esters like isobutyl isobutyrate, GC with a Flame Ionization Detector (GC-FID) is a common and robust method. osha.gov The choice of the column's stationary phase is critical for achieving good separation. For instance, a ZB-WAX plus column, which has a cross-linked polyethylene (B3416737) glycol stationary phase, is used for analyzing volatile compounds in fruit brandies, including various esters. notulaebotanicae.ro Such a polar column would likely provide good resolution for 1-vinylhexyl isobutyrate. GC is routinely used for purity assessment and to quantify components in complex mixtures. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. knauer.netijsdr.org HPLC is highly versatile and can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. ijsdr.orgresearchgate.net
For an ester like 1-vinylhexyl isobutyrate, a reversed-phase HPLC method would likely be employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. researchgate.netgoogle.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Detection can be achieved using a UV detector if the analyte possesses a chromophore, or a refractive index (RI) detector for universal detection. knauer.netwaters.com HPLC is crucial for determining the purity of a substance and for analyzing reaction mixtures. ijsdr.orggoogle.com
Table 2: Typical GC and HPLC Parameters for Ester Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase. osha.gov | Partitioning between a liquid mobile phase and a solid stationary phase. knauer.net |
| Typical Column | Capillary column (e.g., ZB-WAX, DB-5). epa.govnotulaebotanicae.ro | C18 or C8 reversed-phase column. researchgate.net |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). notulaebotanicae.ro | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water). researchgate.netgoogle.com |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). osha.govepa.gov | UV-Vis Detector, Refractive Index (RI) Detector. knauer.netwaters.com |
| Application | Purity assessment of volatile compounds, analysis of reaction byproducts. nih.gov | Purity determination, quantification, analysis of non-volatile compounds. ijsdr.orggoogle.com |
When 1-vinylhexyl isobutyrate is polymerized, the resulting poly(1-vinylhexyl isobutyrate) will consist of a mixture of polymer chains with different molecular weights. Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) , is the standard technique for characterizing the molecular weight distribution of polymers. marinalg.orgwordpress.comwarwick.ac.uk
SEC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. warwick.ac.ukufl.eduoecd.org The process involves a column packed with porous gel beads. ufl.edu Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu
The analysis of polyvinyl esters and their block copolymers by SEC is well-documented. mdpi.comgoogle.com The choice of solvent (mobile phase) is crucial and depends on the solubility of the polymer. Tetrahydrofuran (THF) is a common solvent for many organic polymers, including polyvinyl acetate (B1210297). marinalg.orgufl.edu The system is calibrated using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve that relates elution time to molecular weight. ufl.edursc.org
From the resulting chromatogram, several important parameters can be determined:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity Index (PDI or Đ) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. waters.com
This information is critical as the physical properties of a polymer are highly dependent on its molecular weight and distribution. marinalg.org
Table 3: GPC/SEC for Polymer Characterization
| Parameter | Description | Typical Value/Information Obtained |
| Principle | Separation based on molecular size (hydrodynamic volume). ufl.eduoecd.org | Elution profile where larger molecules elute first. |
| Stationary Phase | Porous gel beads (e.g., Styragel). ufl.edursc.org | Provides a network of pores for size-based separation. |
| Mobile Phase | A good solvent for the polymer (e.g., THF, Chloroform). marinalg.orgmdpi.com | Dissolves the polymer to form coiled chains. warwick.ac.uk |
| Detector | Differential Refractive Index (DRI), Light Scattering (LS), Viscometer. marinalg.org | Measures polymer concentration and provides data for molecular weight calculation. |
| Key Outputs | Mn, Mw, PDI (Mw/Mn). waters.com | Characterizes the average molecular weight and the breadth of its distribution. |
Table of Compound Names
| Common Name/Type | Systematic Name (where applicable) |
| 1-Vinylhexyl Isobutyrate | 2-Methylpropanoic acid, 1-ethenyloctyl ester |
| Poly(1-vinylhexyl isobutyrate) | Not applicable |
| Tetrahydrofuran (THF) | Oxolane |
| Polystyrene | Poly(1-phenylethene) |
| Poly(methyl methacrylate) (PMMA) | Poly(methyl 2-methylpropenoate) |
| Polyvinyl Acetate (PVAc) | Poly(1-acetoxyethylene) |
| Acetonitrile | Ethanenitrile |
| Methanol | Methanol |
Theoretical and Computational Chemistry Approaches to 1 Vinylhexyl Isobutyrate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the fundamental laws of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its reactivity. nasa.gov These calculations can predict molecular properties, thermochemistry, and the energetics of chemical reactions from first principles. colab.ws For a molecule like 1-Vinylhexyl Isobutyrate, this involves solving the Schrödinger equation, often with approximations, to understand its orbitals and energy levels. protheragen.ai
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. kbhgroup.injksus.orgmdpi.com DFT studies on 1-Vinylhexyl Isobutyrate would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. researchgate.net
From this optimized structure, a variety of chemical properties and reactivity descriptors can be calculated. kbhgroup.in These descriptors help in understanding the molecule's stability and how it might interact with other chemical species. mdpi.comnih.gov For instance, a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates high stability. mdpi.com The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of reactivity. kbhgroup.in
Table 1: Illustrative Global Reactivity Descriptors for 1-Vinylhexyl Isobutyrate Calculated via DFT
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Global Softness | S | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. nih.gov |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. protheragen.aidtic.mil These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, provide a rigorous mathematical approximation of the molecular system. dtic.milnepjol.info
Table 2: Hypothetical Output of an Ab Initio Molecular Orbital Analysis for 1-Vinylhexyl Isobutyrate
| Molecular Orbital | Energy (eV) | Character | Key Atomic Orbital Contributions |
|---|---|---|---|
| LUMO+1 | >0 | π* | C=C (Vinyl), C=O (Ester) |
| LUMO | >0 | π* | C=C (Vinyl) |
| HOMO | <0 | n | O (Ester Carbonyl) |
| HOMO-1 | <0 | π | C=C (Vinyl) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation of 1-Vinylhexyl Isobutyrate would involve creating a simulation "box" containing multiple molecules, potentially including a solvent, and then solving Newton's equations of motion for the system. mdpi.com
This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes (conformations) it can adopt and the energy barriers between them. It also provides insight into intermolecular interactions, such as van der Waals forces, which dictate the bulk properties of the substance. mdpi.com By analyzing the trajectories of the molecules, properties like density, diffusion coefficients, and radial distribution functions can be calculated, offering a link between the molecular structure and macroscopic behavior. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting various types of molecular spectra. kbhgroup.in For 1-Vinylhexyl Isobutyrate, DFT and its time-dependent extension (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Visible). kbhgroup.in These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net By analyzing the vibrational modes of the optimized molecular structure, specific peaks in the experimental spectrum can be assigned to the stretching or bending of particular chemical bonds, such as the C=O stretch of the ester group or the C=C stretch of the vinyl group. Comparing theoretical and experimental spectra can provide strong confirmation of the molecular structure. researchgate.net
Reaction Mechanism Elucidation using Computational Modeling
Computational modeling can be used to map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. kbhgroup.in For reactions involving 1-Vinylhexyl Isobutyrate, such as polymerization or hydrolysis, quantum chemical calculations can be used to identify all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. researchgate.net
By calculating the energies of these species, the activation energy for each step can be determined, allowing chemists to predict the reaction rate and identify the most favorable pathway. nih.gov This detailed mechanistic insight is crucial for optimizing reaction conditions and designing new chemical processes.
Applications of Machine Learning in the Study of Vinyl Ester Chemistry
Machine learning (ML) is increasingly being applied to chemical research to accelerate discovery and optimization. chemrxiv.orgrsc.org In the context of vinyl ester chemistry, ML models can be trained on large datasets of known compounds to predict the properties and reactivity of new molecules like 1-Vinylhexyl Isobutyrate. specialchem.comnih.gov
Instead of relying on computationally expensive quantum chemical calculations for every new problem, an ML model can establish correlations between molecular descriptors (features) and a property of interest, such as reaction yield or material properties. chemrxiv.orgnih.gov These models can be used to rapidly screen large numbers of potential candidate molecules, identify optimal reaction conditions, or even help in designing enzymes for more sustainable chemical manufacturing processes. nih.govibm.com This data-driven approach has the potential to significantly reduce the time and cost associated with materials development and chemical research. nih.gov
Advanced Research Applications of 1 Vinylhexyl Isobutyrate
Role as a Monomer in Polymer Science and Materials Research
As a vinyl ester, 1-Vinylhexyl isobutyrate serves as a valuable monomer in the synthesis of a wide array of polymeric materials. The presence of the vinyl group allows it to readily participate in polymerization reactions, while the isobutyrate and hexyl groups impart specific properties to the resulting polymers, such as hydrophobicity, flexibility, and a lower glass transition temperature.
Synthesis of Vinyl Copolymers and Terpolymers
1-Vinylhexyl isobutyrate can be copolymerized with a variety of other vinyl monomers to create copolymers and terpolymers with tailored properties. Techniques such as controlled radical polymerization, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, molecular weight, and composition. sigmaaldrich.comnih.govnih.govresearchgate.net This control is crucial for designing materials for specific applications.
For instance, copolymerization with acrylic monomers can lead to the development of specialty adhesives, coatings, and binders. The incorporation of 1-Vinylhexyl isobutyrate into the polymer chain can modify the mechanical and thermal properties of the final material, offering a balance between hardness and flexibility.
Below is a representative table of potential comonomers for 1-Vinylhexyl isobutyrate and the anticipated properties of the resulting copolymers.
| Comonomer | Polymerization Method | Potential Copolymer Properties |
| Methyl Methacrylate | ATRP, RAFT | Enhanced toughness, controlled hydrophobicity |
| Butyl Acrylate | Free Radical, RAFT | Increased flexibility, lower Tg, adhesive properties |
| Styrene | Free Radical, ATRP | Modified refractive index, tailored mechanical strength |
| N-vinylpyrrolidone | RAFT | Amphiphilic character, potential for biomedical applications nih.gov |
Development of Advanced Polymeric Materials
The unique structure of 1-Vinylhexyl isobutyrate makes it a candidate for the development of advanced polymeric materials. The long hexyl chain can act as an internal plasticizer, reducing the need for external plasticizers that can migrate out of the polymer matrix over time. This is particularly advantageous in applications where material stability and longevity are critical.
Research in this area focuses on synthesizing polymers with specific functionalities. For example, the ester group can be a site for post-polymerization modification, allowing for the attachment of other functional groups to the polymer backbone. This opens up possibilities for creating materials with tailored surface properties, such as biocompatibility or specific chemical reactivity.
Utilization in Organic Synthesis as a Building Block or Intermediate
Beyond polymer science, 1-Vinylhexyl isobutyrate holds potential as a versatile building block in organic synthesis. The vinyl group and the ester functionality are reactive sites that can participate in a variety of chemical transformations.
The vinyl group can undergo addition reactions, cycloadditions, and hydroformylations, among others. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to form different esters, providing further avenues for synthetic manipulation. solubilityofthings.comlibretexts.org
The table below summarizes some of the key reactions that 1-Vinylhexyl isobutyrate can undergo, highlighting its utility as a synthetic intermediate.
| Reaction Type | Reagents | Potential Products |
| Hydrolysis (Saponification) | NaOH, H₂O | Isobutyric acid, 1-octen-3-ol (B46169) |
| Transesterification | R'OH, acid/base catalyst | New vinyl esters, isobutyrates |
| Diels-Alder Reaction | Diene | Cyclohexene derivatives |
| Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | 2-(Isobutyryloxy)octan-1-ol |
Investigational Uses in Chemical Sensors and Analytical Probes (Conceptual Framework)
The development of novel chemical sensors and analytical probes is a rapidly advancing field. While specific applications of 1-Vinylhexyl isobutyrate in this area are still in the conceptual stage, its chemical structure suggests several possibilities.
A conceptual framework for its use in sensors could involve its incorporation into a polymer matrix that forms the sensing layer. The interaction of an analyte with this polymer could induce a measurable change in its physical or chemical properties, such as its fluorescence, conductivity, or mass. For example, a polymer containing 1-Vinylhexyl isobutyrate could be designed to swell or change its refractive index upon exposure to specific organic vapors.
Another approach could involve the chemical modification of the 1-Vinylhexyl isobutyrate molecule to create a specific recognition site for a target analyte. This functionalized monomer could then be polymerized to create a highly selective sensing material.
Bio-based and Sustainable Chemistry Perspectives
In the context of growing environmental concerns, the development of chemicals and materials from renewable resources is a key focus of sustainable chemistry. Both precursors to 1-Vinylhexyl isobutyrate, isobutyric acid and 1-octen-3-ol, can be derived from biological sources.
Isobutyric acid can be produced through the fermentation of carbohydrates by certain microorganisms. agrobiobase.compatsnap.com 1-octen-3-ol, a naturally occurring compound responsible for the characteristic smell of mushrooms, can be biosynthesized from linoleic acid. researchgate.netnih.gov The potential to produce 1-Vinylhexyl isobutyrate from these bio-based feedstocks makes it an attractive candidate for the development of more sustainable polymers and chemical products.
Life cycle assessments (LCA) of vinyl ester resins are being conducted to evaluate their environmental footprint, which will provide valuable data for assessing the sustainability of materials derived from monomers like 1-Vinylhexyl isobutyrate. acmanet.org
Applications in Advanced Solvent Systems and Reaction Media Research
The properties of 1-Vinylhexyl isobutyrate, such as its relatively high boiling point, low volatility, and ester functionality, suggest its potential use in advanced solvent systems and as a reaction medium. Long-chain esters are known to have good solvency for a range of organic compounds and can be less volatile than many traditional organic solvents. epa.gov
In the context of polymerization reactions, 1-Vinylhexyl isobutyrate could potentially act as a reactive diluent. Reactive diluents are monomers that also serve as solvents for the polymerization mixture, reducing the viscosity and facilitating processing. As the polymerization proceeds, the reactive diluent is incorporated into the polymer network, reducing or eliminating the release of volatile organic compounds (VOCs).
Further research is needed to fully explore the physicochemical properties of 1-Vinylhexyl isobutyrate as a solvent and its effectiveness as a medium for various chemical reactions.
Environmental Fate and Biogeochemical Transformations of 1 Vinylhexyl Isobutyrate
Environmental Partitioning and Distribution Mechanisms
The partitioning of 1-vinylhexyl isobutyrate among air, water, and soil is governed by its physicochemical properties, including vapor pressure, water solubility, and its affinity for organic carbon. These factors determine its predominant location in the environment and its potential for transport.
As a volatile organic compound, 1-vinylhexyl isobutyrate is expected to partition significantly into the atmosphere. sc.edu Its distribution across environmental compartments is heavily influenced by factors such as soil moisture, temperature, and organic matter content. sc.edusc.edu Chemicals with low organic carbon-water partition coefficients (Koc) tend to be more mobile in soil and have a higher potential to leach into groundwater, whereas those with high Koc values are more strongly adsorbed to soil and sediment particles. ucanr.edu For analogous compounds like isobutyl isobutyrate, the soil or sediment Koc was calculated to be 53.3 L/kg, suggesting moderate mobility in soil with some sorption expected. oecd.org
The partitioning of VOCs is a dynamic process. In soil environments, VOCs will eventually partition into the atmosphere, with the rate of emission depending on soil moisture, temperature, and organic carbon availability. sc.edu For some VOCs, particularly those with higher water solubility, a significant fraction can migrate to groundwater, while less soluble compounds will preferentially partition into the air or adsorb to soil components. sc.edu
Table 1: Estimated Environmental Partitioning Coefficients for Structurally Similar Esters
| Parameter | Analogous Compound | Estimated Value | Implication for 1-Vinylhexyl Isobutyrate |
|---|---|---|---|
| Log Koc | Isobutyl isobutyrate | 1.73 (Koc = 53.3 L/kg) | Moderate mobility in soil and sediment |
| Log Kow | Isobutyl isobutyrate | 2.68 | Moderate potential for bioaccumulation |
| Water Solubility | Isobutyl isobutyrate | 520 mg/L | Limited partitioning into the aqueous phase |
| Vapor Pressure | Isobutyl isobutyrate | 5.8 hPa at 25°C | Significant partitioning into the atmosphere |
Data for isobutyl isobutyrate estimated using EPISUITE v. 3.11. oecd.org
The primary mechanism for the sorption of non-polar organic compounds like 1-vinylhexyl isobutyrate in soil and sediment is partitioning into the soil's organic matter. ut.ac.ir The strength of this adsorption is quantified by the soil adsorption coefficient (Koc). ucanr.educhemsafetypro.com A higher Koc value indicates stronger adsorption and less mobility. ucanr.edu For many organic compounds, the Freundlich isotherm model is used to describe the non-linear relationship between the amount of substance adsorbed onto a solid surface and its concentration in the liquid phase. sc.eduagriculturejournals.cz
The adsorption process is influenced by soil properties such as organic carbon content, clay mineralogy, and pH. sc.edumdpi.com Desorption, the release of the adsorbed chemical back into the soil solution, is also a critical process. In some cases, a hysteresis phenomenon is observed, where the chemical is not as easily desorbed as it was adsorbed, potentially contributing to its persistence in the soil. mdpi.com Given its ester structure, 1-vinylhexyl isobutyrate's sorption will be primarily driven by its interaction with soil organic carbon, with its moderate estimated Koc value suggesting it will not be immobile in the soil environment. oecd.org
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. These pathways are significant in determining the persistence of 1-vinylhexyl isobutyrate in aqueous and atmospheric environments.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. Carboxylic acid esters, such as 1-vinylhexyl isobutyrate, undergo hydrolysis to form a carboxylic acid (isobutyric acid) and an alcohol. epa.gov In this specific case, the initial product would be vinyl alcohol, which is unstable and rapidly tautomerizes to form acetaldehyde. nih.govnih.gov
The rate of ester hydrolysis is dependent on pH and temperature. oecd.org It can be catalyzed by both acids and bases. epa.gov For the related compound isobutyl isobutyrate, the estimated hydrolysis half-life at a neutral pH of 7 and 25°C is approximately 9.2 years. This rate increases under alkaline conditions, with the half-life decreasing to 337 days at pH 8. oecd.org Due to its ready biodegradability, hydrolysis is often not considered the most relevant degradation pathway for similar esters in the environment. europa.eu
In the atmosphere, volatile organic compounds are primarily degraded through reactions with photochemically produced oxidants, most notably the hydroxyl (•OH) radical during the daytime. nih.govcopernicus.orgcopernicus.org These oxidation reactions are a critical component of atmospheric chemistry. nih.gov
For isobutyl isobutyrate, the estimated atmospheric photo-oxidation half-life, based on reactions with hydroxyl radicals, is about 1.95 days. oecd.org The vinyl group in 1-vinylhexyl isobutyrate is also susceptible to attack by atmospheric oxidants. The reaction of •OH radicals with the double bond is typically a rapid process. Alkoxy radicals formed during the atmospheric oxidation of VOCs can undergo further reactions, including isomerization or scission, which influences the formation of secondary pollutants like ozone. researchgate.net Given its structure, 1-vinylhexyl isobutyrate is expected to have a relatively short atmospheric lifetime due to these rapid oxidation processes.
Table 2: Estimated Abiotic Degradation Half-Lives
| Degradation Pathway | Compartment | Analogous Compound | Estimated Half-Life | Conditions |
|---|---|---|---|---|
| Hydrolysis | Water | Isobutyl isobutyrate | 9.2 years | pH 7, 25°C |
| Hydrolysis | Water | Isobutyl isobutyrate | 337 days | pH 8, 25°C |
| Photo-oxidation | Atmosphere | Isobutyl isobutyrate | 1.95 days | Reaction with •OH radicals |
Data for isobutyl isobutyrate estimated using HYDROWIN v. 1.67 and AOPWIN v. 1.92 (EPISUITE v. 3.11). oecd.org
Biotic Transformation and Biodegradation Processes
Biodegradation, the breakdown of organic matter by microorganisms, is a key removal process for many organic chemicals in the environment. givaudan.com For esters like 1-vinylhexyl isobutyrate, this process is expected to be a significant fate pathway.
The biodegradation of vinyl esters, such as vinyl acetate (B1210297), is initiated by the enzymatic hydrolysis of the ester bond, a reaction carried out by esterase enzymes. nih.govnih.gov This cleavage yields a carboxylic acid (isobutyric acid) and vinyl alcohol. The vinyl alcohol subsequently converts to acetaldehyde, which is then oxidized to acetate (acetic acid). nih.govnih.gov These smaller molecules, isobutyric acid and acetic acid, can be readily utilized by microorganisms as carbon and energy sources and are further metabolized through central metabolic pathways like the tricarboxylic acid cycle. nih.gov
Studies on vinyl acetate have shown that it can be degraded by various environmental strains of bacteria under both aerobic and anaerobic conditions. nih.govnih.gov Similarly, other simple esters are often found to be readily biodegradable. europa.eu This suggests that 1-vinylhexyl isobutyrate is likely to be susceptible to microbial degradation in soil and aquatic systems, leading to its mineralization into carbon dioxide and water under aerobic conditions.
Table of Compound Names
| Einecs Number | CAS Number | Common Name | IUPAC Name |
| 304-097-3 | 94291-38-0 | 1-Vinylhexyl isobutyrate | oct-1-en-3-yl 2-methylpropanoate (B1197409) |
| 202-613-1 | 97-85-8 | Isobutyl isobutyrate | 2-methylpropyl 2-methylpropanoate |
| 203-561-1 | 108-21-4 | Isopropyl acetate | propan-2-yl acetate |
| 203-422-7 | 106-70-7 | Methyl hexanoate | Methyl hexanoate |
| 203-835-0 | 111-11-5 | Methyl octanoate | Methyl octanoate |
| 202-438-2 | 95-63-6 | 1,2,4-Trimethylbenzene | 1,2,4-Trimethylbenzene |
| 200-659-6 | 67-56-1 | Vinyl alcohol | Ethenol |
| 200-848-7 | 75-07-0 | Acetaldehyde | Acetaldehyde |
| 201-185-2 | 79-09-4 | Isobutyric acid | 2-Methylpropanoic acid |
| 200-580-7 | 64-19-7 | Acetic acid | Acetic acid |
| 203-577-1 | 108-38-3 | m-Xylene | 1,3-Dimethylbenzene |
| 200-827-9 | 74-82-8 | Methane | Methane |
| 200-001-8 | 7440-44-0 | Organic Carbon | Carbon |
| N/A | 7732-18-5 | Water | Water |
Microbial Degradation in Water and Soil Ecosystems
The primary mechanism for the removal of many organic compounds from water and soil environments is microbial degradation. While specific studies on 1-Vinylhexyl Isobutyrate are not extensively documented, the degradation of similar ester compounds is well-understood and provides a framework for its expected behavior. In both aquatic and terrestrial ecosystems, a diverse range of microorganisms, including bacteria and fungi, are capable of utilizing esters as a source of carbon and energy.
The initial step in the microbial degradation of 1-Vinylhexyl Isobutyrate is likely the enzymatic hydrolysis of the ester bond by esterases. This reaction would cleave the molecule into 1-octen-3-ol (B46169) and isobutyric acid.
In Water Ecosystems: In aquatic environments, the rate of microbial degradation is influenced by factors such as temperature, pH, oxygen availability, and the density and composition of the microbial population. Generally, degradation is more rapid in aerobic conditions. The resulting 1-octen-3-ol and isobutyric acid are typically more readily biodegradable than the parent compound.
In Soil Ecosystems: In soil, the process is similarly influenced by environmental factors, with the addition of soil organic matter content and texture playing significant roles. The sorption of 1-Vinylhexyl Isobutyrate to soil particles can affect its bioavailability to microorganisms. However, many soil microorganisms produce extracellular enzymes that can degrade sorbed compounds. The degradation products, 1-octen-3-ol and isobutyric acid, are common natural products and are expected to be rapidly mineralized to carbon dioxide and water by a wide variety of soil microbes.
Table 1: Factors Influencing Microbial Degradation of 1-Vinylhexyl Isobutyrate
| Factor | Influence in Water Ecosystems | Influence in Soil Ecosystems |
|---|---|---|
| Temperature | Higher temperatures generally increase degradation rates up to an optimum. | Similar to water, with soil temperature varying with depth and season. |
| pH | Affects microbial enzyme activity; optimal pH is typically near neutral. | Soil pH can vary widely and influences microbial community structure. |
| Oxygen | Aerobic degradation is generally faster than anaerobic degradation. | Oxygen availability can be limited in deeper soil layers or waterlogged soils. |
| Nutrients | Availability of nitrogen and phosphorus can limit microbial growth and degradation. | Nutrient availability is a key factor in soil microbial activity. |
| Microbial Population | Density and diversity of microbes capable of ester hydrolysis are crucial. | High microbial biomass in topsoil generally leads to faster degradation. |
Identification of Biotransformation Products
The biotransformation of 1-Vinylhexyl Isobutyrate is expected to proceed through a series of metabolic steps, leading to the formation of several intermediate products before complete mineralization. Based on the structure of the parent compound and known metabolic pathways for similar substances, the following biotransformation products can be predicted:
1-Octen-3-ol: As the initial product of ester hydrolysis, this unsaturated alcohol is a key intermediate.
Isobutyric Acid: The other primary product of hydrolysis, this short-chain fatty acid is readily metabolized by many microorganisms.
Further Oxidation Products: The 1-octen-3-ol can undergo further oxidation. The double bond may be saturated, and the alcohol group can be oxidized to a ketone (1-octen-3-one) and then further to a carboxylic acid. These intermediates would then enter central metabolic pathways such as the beta-oxidation pathway for fatty acids.
Mineralization Products: The ultimate biotransformation products under aerobic conditions are carbon dioxide (CO2), water (H2O), and microbial biomass. Under anaerobic conditions, methane (CH4) could also be a final product.
Table 2: Predicted Biotransformation Products of 1-Vinylhexyl Isobutyrate
| Compound Name | Chemical Formula | Predicted Pathway |
|---|---|---|
| 1-Octen-3-ol | C8H16O | Ester Hydrolysis |
| Isobutyric Acid | C4H8O2 | Ester Hydrolysis |
| 1-Octen-3-one | C8H14O | Oxidation of 1-Octen-3-ol |
| Carbon Dioxide | CO2 | Complete Mineralization |
Environmental Persistence and Mobility Assessment
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. nih.govembarkchemical.com Mobility describes the potential for a chemical to move through different environmental compartments. nih.gov
Persistence: Based on its structure as a readily hydrolyzable ester, 1-Vinylhexyl Isobutyrate is not expected to be highly persistent in the environment. The half-life of this compound in both soil and water is likely to be on the order of days to weeks, primarily driven by microbial degradation. Abiotic degradation processes, such as hydrolysis in water, may also contribute to its breakdown, although this is typically slower than biodegradation for simple esters.
Mobility: The mobility of 1-Vinylhexyl Isobutyrate in the environment is governed by its physical-chemical properties, such as its water solubility and its octanol-water partition coefficient (Kow). As a moderately nonpolar organic compound, it will have some tendency to sorb to organic matter in soil and sediment, which would reduce its mobility in water. However, its volatility suggests that transport through the atmosphere could be a significant pathway. Chemicals that are persistent and mobile can be a concern for water resources as they can be transported over long distances. nih.gov
Table 3: Estimated Environmental Persistence and Mobility of 1-Vinylhexyl Isobutyrate
| Parameter | Estimated Value/Classification | Implication |
|---|---|---|
| Biodegradation Half-life (Water) | Short (days to weeks) | Low persistence in aquatic systems. |
| Biodegradation Half-life (Soil) | Short (days to weeks) | Low persistence in terrestrial systems. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Moderate | Moderate sorption to soil and sediment, limiting leaching to groundwater. |
| Henry's Law Constant | Moderate to High | Potential for volatilization from water to air. |
Advanced Environmental Modeling of Transport and Fate
Advanced environmental models are computational tools used to predict the transport and fate of chemicals in the environment. wiley.comprinceton.edu These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its distribution and concentration in air, water, soil, and biota over time. wiley.comprinceton.edu
For 1-Vinylhexyl Isobutyrate, a multimedia fugacity model would be appropriate to assess its environmental fate. These models are based on the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase.
Key inputs for modeling the fate of 1-Vinylhexyl Isobutyrate would include:
Chemical Properties: Molecular weight, vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rates in different media (air, water, soil).
Environmental Parameters: Dimensions and properties of the model environment (e.g., area, depth of soil and water), organic carbon content of soil and sediment, and advection rates of air and water.
Emission Rates: The rate at which the chemical is released into the environment.
The model outputs would provide predictions of:
The partitioning of 1-Vinylhexyl Isobutyrate between air, water, soil, and sediment.
The dominant loss processes (e.g., degradation, advection).
Q & A
Q. What are the essential physicochemical characterization techniques for Einecs 304-097-3, and how should they be prioritized?
Q. How to design a reproducible synthesis protocol for this compound?
Methodological Answer: Conduct a literature review to identify baseline conditions (e.g., catalysts, solvents) . Use a fractional factorial design to test critical variables (temperature, reaction time) and optimize yield . Include negative controls and triplicate runs to assess variability. Report detailed procedures in supplementary materials, specifying equipment calibration and raw material sources .
Q. What parameters must be standardized when evaluating batch purity across laboratories?
Methodological Answer: Standardize analytical methods (e.g., mobile phase in HPLC, detector settings) and use certified reference materials . Implement inter-lab calibration rounds and share raw data via open-access platforms. A protocol table (Table 2) should list parameters (e.g., column type, flow rate) and align with ISO/IEC guidelines for chemical analysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound’s structural elucidation be resolved?
Methodological Answer: Apply multi-technique validation (e.g., cross-check NMR with X-ray crystallography) and assess solvent/impurity effects . Use principal component analysis (PCA) to identify outlier datasets and quantify measurement uncertainty . Publish raw spectra and processing algorithms in supplementary materials to enable peer validation . For example, Table 3 could juxtapose conflicting NMR shifts with proposed resolutions (e.g., pH-dependent tautomerism) .
Q. What strategies mitigate batch-to-batch variability in this compound’s catalytic performance?
Methodological Answer: Employ design of experiments (DoE) to isolate critical factors (e.g., precursor purity, sintering temperature) . Characterize material properties (e.g., TEM for particle size, XPS for surface oxidation states) and correlate with activity metrics . Develop a control chart (Figure 1) with statistical process limits (e.g., ±3σ) to monitor batch consistency .
Q. How to model this compound’s reactivity in aqueous environments using computational methods?
Q. What statistical approaches are optimal for analyzing dose-response data in toxicological studies of this compound?
Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to model dose-response curves and calculate EC₅₀ values . Use bootstrapping to estimate confidence intervals and assess assay robustness. Report raw data and outlier exclusion criteria in supplementary materials . For conflicting studies, perform meta-analysis to identify confounding variables (e.g., cell line differences) .
Data Management and Reproducibility
Q. How to ensure long-term reproducibility of electrochemical measurements for this compound?
Methodological Answer: Calibrate electrodes daily using redox standards (e.g., ferrocene) and document environmental conditions (humidity, temperature) . Share voltammetry data in open formats (e.g., .csv) with metadata (scan rate, electrolyte composition). A reproducibility checklist (Table 5) should align with FAIR data principles .
Q. What frameworks address ethical challenges in interdisciplinary studies of this compound (e.g., environmental toxicity)?
Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design . Establish ethics review panels for projects involving animal/human tissues. Publish negative results to avoid publication bias and cite conflicting findings transparently .
Handling Complex Data
Q. How to reconcile discrepancies in thermodynamic stability data for this compound?
Methodological Answer: Replicate experiments under standardized conditions (e.g., inert atmosphere for hygroscopic compounds) . Perform error propagation analysis to quantify uncertainties in calorimetric measurements. Use Bayesian statistics to integrate prior data and update stability predictions . A comparative table (Table 6) should highlight methodological differences (e.g., DSC vs. solution calorimetry) and propose consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
